1-(4-ethylphenyl)-N-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Description

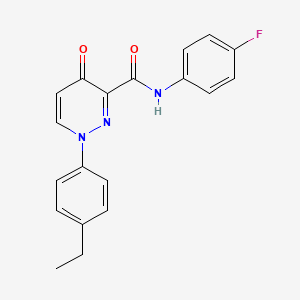

This compound belongs to the dihydropyridazine-carboxamide class, characterized by a 4-oxo-1,4-dihydropyridazine core. Its structure includes a 4-ethylphenyl group at the 1-position and a 4-fluorophenyl carboxamide moiety at the 3-position.

Properties

Molecular Formula |

C19H16FN3O2 |

|---|---|

Molecular Weight |

337.3 g/mol |

IUPAC Name |

1-(4-ethylphenyl)-N-(4-fluorophenyl)-4-oxopyridazine-3-carboxamide |

InChI |

InChI=1S/C19H16FN3O2/c1-2-13-3-9-16(10-4-13)23-12-11-17(24)18(22-23)19(25)21-15-7-5-14(20)6-8-15/h3-12H,2H2,1H3,(H,21,25) |

InChI Key |

JIJOUZCGFZTEPA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ethylphenyl)-N-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic or basic conditions.

Introduction of the Ethylphenyl and Fluorophenyl Groups: The ethylphenyl and fluorophenyl groups can be introduced through nucleophilic aromatic substitution reactions using appropriate aryl halides and nucleophiles.

Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the pyridazine derivative with an appropriate amine under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-ethylphenyl)-N-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms, such as hydrazine derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Common reagents for substitution reactions include halides, nucleophiles, and electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may yield various substituted derivatives.

Scientific Research Applications

1-(4-ethylphenyl)-N-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anti-inflammatory, anticancer, and antimicrobial activities.

Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-(4-ethylphenyl)-N-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit specific enzymes involved in biological processes, leading to therapeutic effects.

Receptor Binding: The compound may bind to specific receptors, modulating their activity and resulting in physiological responses.

Signal Transduction Pathways: The compound may affect signal transduction pathways, altering cellular functions and responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key physicochemical and structural differences between the target compound and its analogs:

*Molecular weight estimated based on analogs in .

Substituent Effects on Physicochemical Properties

- Lipophilicity : The 4-ethylphenyl group (Target, D223-0392) increases hydrophobicity compared to halogenated phenyl analogs (e.g., Compound 38 with 4-fluorophenyl). This may enhance blood-brain barrier penetration or protein binding .

- Steric Hindrance : Bulkier substituents (e.g., trifluoromethyl in Compound 44) reduce synthetic yields (38.7% vs. 44.1% for simpler analogs) due to steric challenges in synthesis .

Structural and Spectral Comparisons

NMR Data :

- Target analogs (e.g., Compound 38) exhibit characteristic pyridazine proton signals at δ 12.02 (s, 1H, NH) and aromatic protons at δ 7.45–8.49, consistent with dihydropyridazine-carboxamide frameworks .

- Discrepancies in NMR data for related compounds (e.g., 10d in ) highlight the importance of rigorous structural validation to avoid misassignment .

- Melting Points: Higher melting points (e.g., 210°C for Compound 38) correlate with extended conjugated systems (quinolinyl-oxy-phenyl), whereas simpler analogs (e.g., Target) likely have lower melting points due to reduced rigidity .

Notes

Structural Validation : Discrepancies in NMR data for related compounds () underscore the need for advanced analytical techniques (e.g., 2D NMR, X-ray crystallography) to confirm structures.

Substituent Optimization : The 4-ethylphenyl group offers a balance between lipophilicity and synthetic feasibility, but halogen or methoxy substitutions (e.g., D223-0345) may improve target specificity.

Biological Screening : Prioritize assays for carbonic anhydrase or kinase targets based on structural analogs’ reported activities .

Biological Activity

1-(4-ethylphenyl)-N-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide, a compound belonging to the class of dihydropyridazine derivatives, has garnered attention due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Key Features:

- Molecular Weight: 299.34 g/mol

- Functional Groups: Contains a carboxamide group, a fluorine atom, and an ethyl phenyl substituent.

Research indicates that dihydropyridazine derivatives exhibit various biological activities through multiple mechanisms, including:

- Enzyme Inhibition: Some derivatives have shown inhibitory effects on enzymes like monoamine oxidase (MAO), which is crucial in neurodegenerative disorders.

- Receptor Modulation: These compounds may interact with various nuclear receptors, influencing cellular signaling pathways.

1. Antioxidant Activity

Dihydropyridazine derivatives have been evaluated for their antioxidant properties. A study reported significant radical scavenging activity, suggesting potential applications in preventing oxidative stress-related diseases.

2. Antimicrobial Activity

Several derivatives have demonstrated antimicrobial properties against a range of pathogens. The compound's structure suggests it may interfere with bacterial cell wall synthesis or function as a competitive inhibitor of essential enzymes.

3. Neuroprotective Effects

The compound has been investigated for its neuroprotective effects, particularly in models of Alzheimer's disease. It showed promise as a reversible inhibitor of MAO-B, with selectivity indices indicating lower toxicity to healthy cells compared to other compounds tested.

Case Studies

- Study on MAO Inhibition:

- Cytotoxicity Assessment:

Table of Biological Activities

| Activity Type | Observed Effect | IC50/Selectivity Index |

|---|---|---|

| Antioxidant | Significant radical scavenging | Not specified |

| Antimicrobial | Effective against pathogens | Not specified |

| MAO-A Inhibition | IC50 = 1.57 µM | High |

| MAO-B Inhibition | IC50 = 4.19 µM | High |

| Cytotoxicity | Low toxicity at <20 µM | Selective |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.